molecular formula C7H5BF3NO3 B581138 (5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid CAS No. 1310384-93-0

(5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid

Cat. No.: B581138
CAS No.: 1310384-93-0
M. Wt: 218.926
InChI Key: CDXOOLIZHDAJLF-UHFFFAOYSA-N
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Description

(5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid: is a boronic acid derivative with the molecular formula C7H5BF3NO3 and a molecular weight of 218.93 g/mol . This compound is notable for its trifluoroacetyl group attached to a pyridine ring, which imparts unique chemical properties and reactivity. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid typically involves the introduction of a boronic acid group to a pyridine ring substituted with a trifluoroacetyl group. One common method is through the borylation of a suitable pyridine precursor using a boron reagent under catalytic conditions. For instance, the reaction can be carried out using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: (5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of alcohols or ketones.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: (5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid is extensively used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling . It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science applications.

Biology and Medicine: In medicinal chemistry, this compound is used to develop boron-containing drugs, which can exhibit unique pharmacological properties. Boronic acids are known to inhibit serine proteases and other enzymes, making them valuable in drug discovery .

Industry: The compound is used in the production of advanced materials, including polymers and electronic materials. Its unique reactivity allows for the modification of surfaces and the creation of functionalized materials .

Mechanism of Action

The mechanism of action of (5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid primarily involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)pyridine-5-boronic acid
  • 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid, pinacol ester
  • 2-(Cyclohexylmethylamino)pyridine-5-boronic acid pinacol ester

Uniqueness: (5-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in reactions requiring strong electron-withdrawing groups, enhancing its utility in various synthetic applications .

Properties

IUPAC Name

[5-(2,2,2-trifluoroacetyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF3NO3/c9-7(10,11)6(13)4-1-5(8(14)15)3-12-2-4/h1-3,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXOOLIZHDAJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C(=O)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694482
Record name [5-(Trifluoroacetyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-93-0
Record name [5-(Trifluoroacetyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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